1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine
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Overview
Description
1-[(1-Methyl-1H-pyrrol-3-yl)sulfonyl]piperazine is a chemical compound with the molecular formula C9H15N3O2S and a molecular weight of 229.3 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a sulfonyl group attached to a 1-methyl-1H-pyrrole moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine typically involves the reaction of 1-methyl-1H-pyrrole with piperazine in the presence of a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(1-Methyl-1H-pyrrol-3-yl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(1-Methyl-1H-pyrrol-3-yl)sulfonyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to proteins and enzymes. The piperazine ring may also contribute to the compound’s overall pharmacological profile by modulating its solubility and bioavailability .
Comparison with Similar Compounds
1-[(1-Methyl-1H-pyrrol-3-yl)sulfonyl]piperazine can be compared with other similar compounds, such as:
1-[(1-Methyl-1H-pyrrol-2-yl)sulfonyl]piperazine: This compound has a similar structure but with the sulfonyl group attached to the 2-position of the pyrrole ring.
1-[(1-Phenyl-1H-pyrrol-3-yl)sulfonyl]piperazine: In this compound, the methyl group is replaced by a phenyl group, which can significantly alter its chemical and biological properties.
Properties
IUPAC Name |
1-(1-methylpyrrol-3-yl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-11-5-2-9(8-11)15(13,14)12-6-3-10-4-7-12/h2,5,8,10H,3-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIZBRZOHDBBQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)S(=O)(=O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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